molecular formula C18H36N4O5 B11829155 Amine-PEG3-Desthiobiotin

Amine-PEG3-Desthiobiotin

Cat. No.: B11829155
M. Wt: 388.5 g/mol
InChI Key: RDKKYGNEWXGKMS-JKSUJKDBSA-N
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Description

Amine-PEG3-Desthiobiotin is a compound that combines an amine group, a three-unit polyethylene glycol (PEG3) spacer, and desthiobiotin. Desthiobiotin is a sulfur-free analog of biotin, which binds to streptavidin with high specificity but lower affinity compared to biotin . This compound is widely used in biochemical applications, particularly in affinity purification and protein labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amine-PEG3-Desthiobiotin is synthesized by conjugating the primary amine group to carboxyl groups on surface materials, peptides, or proteins using carbodiimide crosslinkers such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The reaction typically involves activating the carboxyl groups with EDC, which then react with the amine group to form an amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Amine-PEG3-Desthiobiotin primarily undergoes substitution reactions due to the presence of the amine group. It can form stable amide bonds with carboxylic acids in the presence of coupling reagents such as EDC .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of this compound with carboxyl groups is an amide bond, resulting in the conjugation of the desthiobiotin moiety to the target molecule .

Mechanism of Action

Amine-PEG3-Desthiobiotin exerts its effects by binding to streptavidin with high specificity. The PEG3 spacer enhances the solubility and stability of the compound, while the desthiobiotin moiety allows for easy elution from streptavidin under mild conditions . This binding mechanism is crucial for its use in affinity purification and protein labeling applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H36N4O5

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C18H36N4O5/c1-15-16(22-18(24)21-15)5-3-2-4-6-17(23)20-8-10-26-12-14-27-13-11-25-9-7-19/h15-16H,2-14,19H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16+/m0/s1

InChI Key

RDKKYGNEWXGKMS-JKSUJKDBSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN

Origin of Product

United States

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